molecular formula C20H23NO3 B2619487 1-[3-(benzyloxy)benzyl]-4-piperidinecarboxylic acid CAS No. 736943-39-8

1-[3-(benzyloxy)benzyl]-4-piperidinecarboxylic acid

Cat. No.: B2619487
CAS No.: 736943-39-8
M. Wt: 325.408
InChI Key: LZLOGZXEPCUJDE-UHFFFAOYSA-N
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Description

1-[3-(Benzyloxy)benzyl]-4-piperidinecarboxylic acid (IUPAC name: 1-[[3-(phenylmethoxy)phenyl]methyl]-4-piperidinecarboxylic acid) is a piperidine-derived organic compound with the molecular formula C₂₀H₂₃NO₃ (molecular weight: 325.41 g/mol) . Its structure features a piperidine ring substituted at the 4-position with a carboxylic acid group and at the 1-position with a benzyl group bearing a 3-benzyloxy substituent. This compound is frequently explored in medicinal chemistry as a building block for synthesizing pharmacologically active molecules, particularly due to its ability to modulate receptor interactions through its aromatic and heterocyclic moieties .

Properties

IUPAC Name

1-[(3-phenylmethoxyphenyl)methyl]piperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO3/c22-20(23)18-9-11-21(12-10-18)14-17-7-4-8-19(13-17)24-15-16-5-2-1-3-6-16/h1-8,13,18H,9-12,14-15H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZLOGZXEPCUJDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)CC2=CC(=CC=C2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(benzyloxy)benzyl]-4-piperidinecarboxylic acid typically involves multiple steps. One common method includes the protection of the hydroxyl group of benzyl alcohol, followed by the formation of the benzyloxy group. The piperidine ring is then introduced through a series of reactions, including nucleophilic substitution and cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of efficient catalysts, high-yield reaction conditions, and cost-effective reagents. The process may also involve continuous flow techniques to enhance the efficiency and scalability of the production .

Chemical Reactions Analysis

Types of Reactions

1-[3-(Benzyloxy)benzyl]-4-piperidinecarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation at the benzylic position typically yields benzylic alcohols or ketones, while reduction can produce primary or secondary alcohols .

Scientific Research Applications

1-[3-(Benzyloxy)benzyl]-4-piperidinecarboxylic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[3-(benzyloxy)benzyl]-4-piperidinecarboxylic acid involves its interaction with specific molecular targets. The benzyloxy group and the piperidine ring play crucial roles in binding to enzymes or receptors, leading to inhibition or activation of specific pathways. The carboxylic acid group may also contribute to the compound’s overall activity by enhancing its solubility and facilitating interactions with biological molecules .

Comparison with Similar Compounds

Table 1: Key Structural and Molecular Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Modifications Reference CAS/ID
This compound C₂₀H₂₃NO₃ 325.41 3-benzyloxybenzyl, carboxylic acid 901313-66-4
1-[4-(Benzyloxy)benzyl]-4-piperidinecarboxylic acid C₂₀H₂₃NO₃ 325.41 4-benzyloxybenzyl (positional isomer) 901313-66-4
Methyl 1-(4-{3-[4-(4-nitrophenyl)-1-piperazinyl]propoxy}benzyl)-4-piperidinecarboxylate C₂₇H₃₆N₄O₅ 496.61 Piperazinyl-nitro group, methyl ester 2046977 (ChemSpider)
1-(2-Chlorobenzoyl)-4-piperidinecarboxylic acid C₁₃H₁₄ClNO₃ 267.71 2-chlorobenzoyl group 352673-16-6
1-((Benzyloxy)carbonyl)-3-fluoropiperidine-4-carboxylic acid C₁₄H₁₆FNO₄ 281.28 Cbz-protected, 3-fluoro substitution 1303974-60-8
1-(1-Benzylpiperidin-4-yl)azetidine-3-carboxylic acid C₁₆H₂₂N₂O₂ 274.36 Azetidine ring, no benzyloxy group 889952-36-7

Key Observations:

Positional Isomerism: The substitution of the benzyloxy group at the 3- vs. 4-position (e.g., 1-[3-(benzyloxy)benzyl] vs.

Ester vs. Carboxylic Acid : Methyl or benzyl esters (e.g., ) enhance lipophilicity compared to free carboxylic acids, influencing membrane permeability in drug design .

Heterocyclic Modifications : The addition of azetidine () or piperazinyl groups () introduces conformational rigidity or hydrogen-bonding capabilities, critical for optimizing pharmacokinetics .

Table 2: Comparative Physicochemical Properties

Compound Water Solubility (Predicted) logP Hydrogen Bond Donors Hydrogen Bond Acceptors
This compound Low 3.2 2 4
1-(2-Chlorobenzoyl)-4-piperidinecarboxylic acid Moderate 2.8 2 4
1-((Benzyloxy)carbonyl)-3-fluoropiperidine-4-carboxylic acid Low 2.5 2 5

Notes:

  • logP Differences : Fluorine substitution () reduces logP compared to chlorobenzoyl derivatives, suggesting improved solubility .
  • Hydrogen Bonding : Carboxylic acid groups enhance binding to polar targets, while esterified forms (e.g., ) prioritize passive diffusion .

Biological Activity

1-[3-(Benzyloxy)benzyl]-4-piperidinecarboxylic acid is a compound of interest due to its potential biological activities, particularly in the context of cardiovascular and neurological applications. This article reviews the available literature on its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be described structurally as follows:

  • Molecular Formula : C18_{18}H22_{22}N2_{2}O3_{3}
  • Molecular Weight : 306.38 g/mol

Pharmacological Effects

Research indicates that derivatives of piperidinecarboxylic acids, including this compound, exhibit significant pharmacological activities:

  • Inhibition of Phosphodiesterase (PDE) : The compound has been shown to inhibit PDE3 and PDE4 enzymes, which play crucial roles in regulating intracellular levels of cAMP and cGMP. This inhibition can lead to increased cAMP levels in cardiovascular tissues, resulting in reduced platelet aggregation and smooth muscle cell proliferation, which are beneficial in treating conditions like heart failure and arteriosclerosis .
  • Neurological Implications : There is evidence suggesting that similar compounds can selectively target sigma-1 receptors, which are implicated in various neurological disorders. This targeting may offer therapeutic benefits for conditions such as depression and anxiety .

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes:

  • PDE Inhibition : By inhibiting PDE3A and PDE3B, the compound increases cAMP levels, leading to enhanced cardiac contractility without significantly affecting heart rate . This mechanism is crucial for developing cardiotonic agents with improved safety profiles.
  • Sigma-1 Receptor Modulation : The compound may also influence sigma-1 receptors, which are involved in neuroprotection and modulation of neurotransmitter systems. This interaction could be beneficial in managing neurodegenerative diseases .

Case Studies

Several studies have highlighted the biological activity of piperidine derivatives:

  • Cardiovascular Studies : A study demonstrated that piperidine derivatives showed enhanced cardiotonic effects compared to traditional treatments. The compounds were evaluated for their ability to improve cardiac function without increasing heart rate, making them suitable candidates for heart failure therapies .
  • Neurological Applications : Research focusing on sigma-1 receptor agonists has indicated that compounds similar to this compound can improve cognitive function in animal models of Alzheimer's disease. These findings suggest potential applications in treating cognitive impairments associated with neurodegeneration .

Data Table: Summary of Biological Activities

Activity TypeMechanismReference
PDE InhibitionIncreases cAMP levels
Cardiovascular EffectsImproves cardiac function
Sigma-1 Receptor TargetingNeuroprotective effects

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